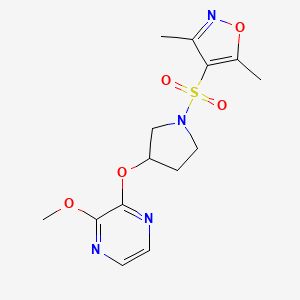

4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Description

4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a heterocyclic compound featuring a sulfonamide-linked pyrrolidine moiety conjugated with a methoxypyrazine ring and a dimethylisoxazole core. Its structural complexity arises from the integration of multiple pharmacophores:

- Isoxazole ring: A five-membered aromatic ring with oxygen and nitrogen, known for metabolic stability and bioisosteric properties.

- Sulfonamide bridge: Enhances solubility and facilitates interactions with biological targets via hydrogen bonding.

- Methoxypyrazine: A nitrogen-rich bicyclic system contributing to π-π stacking and hydrogen-bonding capabilities.

- Pyrrolidine: A saturated five-membered ring that introduces conformational flexibility.

This compound is hypothesized to exhibit bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and pyrazine motifs are prevalent .

Properties

IUPAC Name |

4-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O5S/c1-9-12(10(2)23-17-9)24(19,20)18-7-4-11(8-18)22-14-13(21-3)15-5-6-16-14/h5-6,11H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYINYKOYFANAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps. Initial reaction may include the formation of the isoxazole core, which is then functionalized through sulfonation and subsequent coupling reactions with pyrrolidine derivatives. Key reaction conditions involve the use of bases, solvents like DMF, and control of temperature and pressure.

Industrial Production Methods:

Industrial production might scale these reactions up using automated synthesizers to ensure precision. Continuous flow reactors could be employed to optimize yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The compound can be subjected to oxidative conditions, potentially modifying the pyrazin or pyrrolidine moieties.

Reduction: : Reductive conditions might affect the sulfonyl group, leading to different derivatives.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the isoxazole core.

Common Reagents and Conditions:

Oxidation: : Reagents like potassium permanganate.

Reduction: : Reagents such as sodium borohydride.

Substitution: : Various halides and bases in aprotic solvents.

Major Products:

Oxidation: : Likely products include oxygenated derivatives.

Reduction: : Resulting in reduced or fully hydrogenated versions.

Substitution: : Diverse substituted analogs depending on the reagents used.

Scientific Research Applications

Chemistry:

Building block for more complex synthetic targets.

Biology:

Potential probe for biochemical pathways.

Medicine:

Research into therapeutic applications due to its structural features, which might interact with specific enzymes or receptors.

Industry:

Could be used in material sciences for creating specialized polymers or coatings.

Mechanism of Action

The Mechanism:

The compound likely exerts effects by interacting with specific molecular targets in cells, such as enzymes or receptors, due to its sulfonyl and pyrazinyl groups.

Molecular Targets and Pathways:

Enzyme inhibitors: Could inhibit certain enzymes involved in disease processes.

Receptor modulation: Potential to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Findings

Bioactivity :

- The target compound’s methoxypyrazine and pyrrolidine groups differentiate it from simpler sulfonylisoxazoles (e.g., fluorophenyl derivatives in ), which lack nitrogen-rich bicyclic systems. This may enhance binding to kinases or GPCRs .

- Pyrazole derivatives (e.g., ) show radical-stabilizing antioxidant activity, whereas the target compound’s isoxazole core may favor metabolic stability over reactivity .

Synthetic Complexity :

- The target compound requires multi-step synthesis (e.g., pyrrolidine functionalization and sulfonylation), unlike simpler sulfonylisoxazoles synthesized via single-step sulfonylation .

- Pyrazole derivatives in and utilize cyclocondensation, which is less labor-intensive compared to the target’s nucleophilic substitutions.

Physicochemical Properties :

- The target’s predicted LogP (2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. This contrasts with highly lipophilic fluorophenyl-sulfonylisoxazoles (LogP 3.1) and more polar pyrazole esters (LogP 1.9) .

Research Implications and Limitations

- Advantages : The integration of methoxypyrazine and pyrrolidine may confer selectivity for neurological or anti-inflammatory targets, leveraging sulfonamide’s proven role in drug design .

- Limitations: No direct biological data exists for the target compound; predictions rely on structural analogs. Synthetic scalability remains untested.

Biological Activity

The compound 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole (CAS Number: 2034285-21-5) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 354.38 g/mol. It features several functional groups, including a methoxypyrazine moiety, a pyrrolidine ring, and a sulfonyl group attached to a dimethylisoxazole structure. The unique combination of these groups is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Compounds with similar structural features have been reported to exhibit significant antibacterial and antifungal properties. The presence of the methoxypyrazine and pyrrolidine functionalities suggests that this compound may interact favorably with microbial targets, potentially leading to effective antimicrobial agents .

Anticancer Potential

Research indicates that derivatives of isoxazole compounds can demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications on the isoxazole ring can enhance its activity against specific cancer types, suggesting that our compound may possess similar anticancer properties . In vitro assays indicated promising results in inhibiting cell proliferation in various cancer models.

Neuroprotective Effects

Certain compounds related to this structure have been noted for their neuroprotective abilities, which could be beneficial in treating neurodegenerative diseases. The mechanisms may involve reducing oxidative stress or modulating neuroinflammatory pathways .

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with compounds similar to 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole:

While specific mechanisms for 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole remain under investigation, it is hypothesized that the sulfonyl group may facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions. Additionally, the methoxypyrazine component could enhance lipophilicity, improving cell membrane penetration and bioavailability .

Future Directions

Further research is warranted to explore:

- In vivo efficacy : Testing in animal models to confirm therapeutic potential.

- Mechanistic studies : Investigating specific pathways affected by the compound.

- Safety assessments : Evaluating toxicity profiles and pharmacokinetics.

Q & A

Q. What are the common synthetic routes for 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole, and what intermediate steps are critical for yield optimization?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions between a substituted isoxazole (e.g., 3,5-dimethylisoxazole) and a pyrrolidine derivative functionalized with a methoxypyrazine group .

- Sulfonylation of the pyrrolidine intermediate using sulfonyl chlorides under anhydrous conditions .

- Protection/deprotection strategies for reactive functional groups (e.g., methoxy or pyrazine rings) to prevent side reactions .

Q. Key Optimization Parameters :

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction kinetics for sulfonylation .

- Temperature control : Low temperatures (−10°C to 0°C) during coupling steps minimize decomposition .

- Purification : Column chromatography or recrystallization (e.g., DMF/EtOH mixtures) ensures ≥95% purity .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions for biological assays?

Methodological Answer: Stability profiling involves:

- Accelerated degradation studies : Incubate the compound in buffers (pH 2–10) at 25°C and 37°C for 24–72 hours. Monitor degradation via HPLC or LC-MS .

- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C to identify decomposition thresholds .

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under storage conditions (e.g., −20°C) .

Intermediate Research Questions

Q. What experimental design strategies are recommended for optimizing reaction conditions in multi-step syntheses?

Methodological Answer: Employ statistical design of experiments (DoE) :

- Fractional factorial designs to screen variables (e.g., solvent, catalyst loading, temperature) with minimal runs .

- Response surface methodology (RSM) to model interactions between parameters (e.g., yield vs. temperature/pH) .

- Cross-validation : Replicate key steps (e.g., sulfonylation) under identified optimal conditions to confirm reproducibility .

Example Table : Screening Variables for Coupling Reaction

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | THF, DMF, AcCN | DMF | +25% |

| Temperature (°C) | −20 to 25 | 0 | +15% |

| Reaction Time (h) | 4–24 | 12 | +10% |

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of the pyrrolidine-sulfonyl linkage and methoxypyrazine orientation .

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., pyrrolidine ring conformation) .

- Mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm) .

- HPLC-DAD : Detect impurities >0.1% using C18 columns and gradient elution (MeCN/H2O + 0.1% TFA) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict biological targets for this compound?

Methodological Answer:

- Target selection : Prioritize enzymes/receptors with structural homology to known pyrazine or sulfonamide interactors (e.g., 14-α-demethylase, kinases) .

- Docking workflow :

- Prepare ligand (compound) and receptor (e.g., PDB: 3LD6) using AutoDock Tools .

- Run flexible docking (Lamarckian GA) to account for side-chain mobility .

- Validate poses with MD simulations (AMBER/CHARMM) to assess binding stability .

- Contradiction management : Cross-check docking scores (e.g., Glide vs. AutoDock) and validate with in vitro assays (e.g., enzyme inhibition IC50) .

Q. What methodologies resolve contradictory data in biological activity studies (e.g., predicted vs. observed potency)?

Methodological Answer:

- Dose-response assays : Test compound across 5–10 concentrations (nM–μM range) to establish Hill slopes and eliminate false positives .

- Orthogonal assays : Compare results from fluorescence-based and radiometric assays (e.g., kinase activity) .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of low observed activity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Core modifications :

- Replace methoxypyrazine with chloro/fluoro analogs to modulate electron density .

- Vary pyrrolidine substituents (e.g., methyl vs. ethyl) to alter steric bulk and binding pocket fit .

- Functional group swaps :

- Substitute sulfonyl with carbonyl to reduce hydrophobicity .

- Introduce bioisosteres (e.g., triazoles for isoxazoles) to improve metabolic stability .

- Data-driven design : Use QSAR models trained on IC50 data from analogs to predict activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.